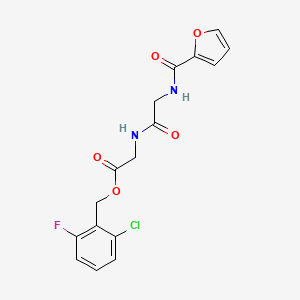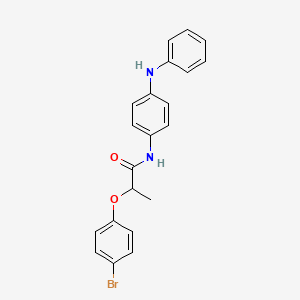
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methylphenoxy)acetamide
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as DPI-3290 and is a member of the isoindolinone class of compounds.
Mecanismo De Acción
The mechanism of action of DPI-3290 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, DPI-3290 has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
DPI-3290 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, DPI-3290 has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPI-3290 in lab experiments is its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and modulate the activity of certain neurotransmitters, among other potential applications. However, one limitation of using DPI-3290 in lab experiments is its relatively unknown mechanism of action. Further research is needed to fully understand how DPI-3290 works in the body.
Direcciones Futuras
There are several future directions for research on DPI-3290. One direction is to further study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of DPI-3290 and its potential use in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
DPI-3290 has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DPI-3290 has been studied for its potential use in the treatment of neurological disorders, as it has been shown to modulate the activity of certain neurotransmitters.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-2-5-12(6-3-10)23-9-15(20)18-11-4-7-13-14(8-11)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYQLWKGKPGNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112202.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112207.png)

![4-[(diethylamino)methyl]-5-ethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B4112212.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4112214.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4112215.png)

![3-(4-morpholinylsulfonyl)-N-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4112261.png)

